molecular formula C12H8N4S B099567 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole CAS No. 15311-09-8

2,5-Bis(4-pyridyl)-1,3,4-thiadiazole

Cat. No. B099567
CAS RN: 15311-09-8
M. Wt: 240.29 g/mol
InChI Key: UQDBUNOBHAOPPJ-UHFFFAOYSA-N
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Description

2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (hereafter referred to as 4-PTH) is a compound that has garnered interest due to its potential applications in various fields, including corrosion inhibition, crystal engineering, and as a ligand in coordination chemistry. The compound features a 1,3,4-thiadiazole ring substituted at the 2 and 5 positions with pyridyl groups. This structure allows for interesting interactions and properties, as evidenced by the research conducted on this compound and its derivatives .

Synthesis Analysis

The synthesis of 4-PTH and its derivatives typically involves the cyclization of thiosemicarbazides under acidic conditions or reactions with phosphorus oxychloride in the presence of aromatic acids. These methods have been used to create a variety of 1,3,4-thiadiazole derivatives with different substituents on the thiadiazole ring or the pyridyl units, which can significantly alter the properties and potential applications of these compounds .

Molecular Structure Analysis

The molecular structure of 4-PTH has been studied using crystallography, revealing that the compound can exist in different polymorphic forms. In these structures, the pyridyl groups can be inclined at various angles to the central thiadiazole ring, which can influence the compound's packing and interactions in the solid state. These structural variations can have significant implications for the compound's physical properties and reactivity .

Chemical Reactions Analysis

4-PTH and its derivatives participate in various chemical reactions, including complexation with metals. For instance, zinc complexes with 4-PTH have been synthesized, showing that the ligand can coordinate to the metal through the nitrogen atoms of the pyridyl and diazole rings, forming complexes with interesting geometries. These coordination compounds can have potential applications in catalysis, material science, and as models for biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-PTH are influenced by its molecular structure. The compound has been found to be an effective corrosion inhibitor for mild steel in acidic media, with its efficiency being temperature-dependent and following the Langmuir isotherm model for adsorption on the steel surface. However, at low concentrations in certain acidic solutions, it can stimulate corrosion instead. The electronic properties of 4-PTH, obtained using quantum chemical approaches, have been correlated with its experimental efficiencies as a corrosion inhibitor .

Additionally, derivatives of 4-PTH have been synthesized with potential antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria. These compounds have been characterized using various spectroscopic methods and their minimal inhibitory concentrations (MIC) have been reported, indicating their potential as bioactive agents .

Scientific Research Applications

Corrosion Inhibition

2,5-Bis(4-pyridyl)-1,3,4-thiadiazole has been extensively studied for its corrosion inhibition properties. Research shows it acts as an effective inhibitor for mild steel in acidic media, particularly in HCl solutions. Its efficiency is temperature-dependent, and its adsorption on the steel surface follows the Langmuir isotherm model in all acidic media. The molecular structure of the compound significantly influences its inhibition efficiency, suggesting a direct correlation between electronic properties and corrosion inhibition performance (Lebrini, Bentiss, Vezin, & Lagrenée, 2006); (Azhar, Traisnel, Mernari, Gengembre, Bentiss, & Lagrenée, 2002); (Azhar, Mernari, Traisnel, Bentiss, & Lagrenée, 2001).

Metal-Organic Frameworks

This compound is also notable in the synthesis of metal-organic frameworks. It has been used in hydrothermal reactions to create isostructural metal–organic frameworks with non-interpenetrated double-layered frameworks and nanosized channels, showing potential for various applications in material science (Zhang, Fang, & Wu, 2005).

Biochemical Applications

In biochemical studies, complexes of this compound with nickel and copper have shown significant effects on human lymphocyte proliferation and intracellular redox status. These findings suggest potential therapeutic applications in disorders involving an overly activated immune response (Baba Ahmed, Merzouk, Harek, Medjdoub, Cherrak, Larabi, & Narce, 2014).

Coordination Chemistry

The coordination chemistry of 2,5-bis(4-pyridyl)-1,3,4-thiadiazole is another area of research. Studies have focused on its interactions with various metal ions, revealing insights into its structural and bonding characteristics, which could be relevant for developing new compounds with specific properties (Klingele & Brooker, 2003).

Other Applications

Further research includes exploring its structural properties and potential in synthesizing novel compounds. These studies contribute to a broader understanding of its chemical characteristics and potential uses in various fields (Niu, Ning, Dang, Wan, & Kou, 2008); (Mamo, Pappalardo, & Clasadonte, 2003).

Safety And Hazards

The safety data sheet for 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole indicates that it is for R&D use only and not for medicinal, household or other use .

properties

IUPAC Name

2,5-dipyridin-4-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4S/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDBUNOBHAOPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(S2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165224
Record name Pyridine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)di-
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Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(4-pyridyl)-1,3,4-thiadiazole

CAS RN

15311-09-8
Record name 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[pyridine]
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Record name 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole
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Record name 15311-09-8
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Record name Pyridine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)di-
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Record name 2,5-bis(4-pyridyl)-1,3,4-thiadiazole
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Record name 2,5-BIS(4-PYRIDYL)-1,3,4-THIADIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
M Lebrini, F Bentiss, H Vezin, M Lagrenée - Corrosion Science, 2006 - Elsevier
The effect of 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (4-PTH) on the corrosion of mild steel in acidic media (1M HCl, 0.5MH 2 SO 4 , 1M HClO 4 ) has been investigated using weight loss …
Number of citations: 302 www.sciencedirect.com
R Ettorre, D Marton, L Nodari, U Russo - Journal of organometallic …, 2006 - Elsevier
Dichlorodimethyltin and dichlorodiphenyltin form 1:1 adducts with 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (L1). Mössbauer spectra of the compounds SnCl 2 (CH 3 ) 2 ·L1 (1) and SnCl 2 (C …
Number of citations: 7 www.sciencedirect.com
GL Wen, YY Wang, WH Zhang, C Ren, RT Liu… - …, 2010 - pubs.rsc.org
An investigation into 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (bpt) and cupric or cadmium complexes with a large variety of aliphatic α,ω-dicarboxylic acids HOOC-X-COOH (X = (CH2)n, n = 0…
Number of citations: 85 pubs.rsc.org
R Ettorre, B Longato, E Zangrando - Inorganica Chimica Acta, 2008 - Elsevier
The 1:1 adduct formed from cis-[(PMePh 2 ) 2 Pt(NO 3 ) 2 ] and 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (bpytdz) in chloroform crystallizes out as a 1D coordination polymer built up of cis-(…
Number of citations: 3 www.sciencedirect.com
XJ Zhao, H Cai, M Du - Acta Crystallographica Section E: Structure …, 2005 - scripts.iucr.org
A new polymorph of 2,5-bis(4-pyridyl)-1,3,4-thiadiazole, C12H8N4S, obtained under hydrothermal conditions, is described. In this structure, the two terminal pyridyl groups are inclined …
Number of citations: 4 scripts.iucr.org
GL Wen, YY Wang, P Liu, CY Guo, WH Zhang… - Inorganica Chimica …, 2009 - Elsevier
Six new coordination polymers based on V-shaped linkage 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (bpt) and transition metal ions, [Co(bpt)(pm) 0.5 (H 2 O)] n ·3nH 2 O (1), [Cu 2 (bpt)(pm)(H …
Number of citations: 31 www.sciencedirect.com
XM Zhang, RQ Fang, HS Wu, XM Zhang, RQ Fang… - 2005 - arch.neicon.ru
The hydrothermal reaction of Co (MeCO2) 2· 4H2O, 2, 5-bis (4-pyridyl)-1, 3, 4-thiadiazole and 4-hydroxy-isophthalate (or isophthalate) resulted in two isostructural metalâ organic …
Number of citations: 27 arch.neicon.ru
M Du, XJ Zhao, CP Li - Acta Crystallographica Section E: Structure …, 2004 - scripts.iucr.org
In the structure of the title compound, C12H8N4S, the molecule has crystallographic C2 symmetry. The two pyridine rings make dihedral angles of 21.8 (2) with the mean plane of the …
Number of citations: 6 scripts.iucr.org
M Du, XJ Zhao - Acta Crystallographica Section E: Structure Reports …, 2004 - scripts.iucr.org
In the crystal structure of mononuclear [Co(SCN)2(L)2(H2O)2]·2H2O [L is 2,5-bis(4-pyridyl)-1,3,4-thiadiazole, C12H8N4S], the CoII atom exists in an octahedral environment composed …
Number of citations: 3 scripts.iucr.org
XM Zhang - Acta Crystallographica Section E: Structure Reports …, 2004 - scripts.iucr.org
The hydrothermal reaction of cobalt acetate, vanadium pentoxide and 2,5-bis(4-pyridyl)-1,3,4-thiadiazole resulted in the title complex, [Co(V2O6)(C12H8N4S)(H2O)3], in which the …
Number of citations: 3 scripts.iucr.org

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